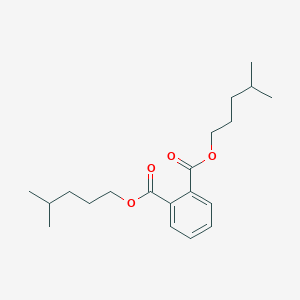
二异己基邻苯二甲酸酯
描述
Diisohexyl phthalate, commonly referred to as di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer, particularly in the production of polyvinyl chloride (PVC) polymers. DEHP is known for its role in enhancing the flexibility of plastic materials. However, it has also gained attention due to its potential as an environmental endocrine disruptor and its association with various health concerns, including reproductive toxicity and hepatocarcinogenicity in animal models .
Synthesis Analysis
DEHP has been synthesized by various groups, indicating significant interest in this molecule. Notably, it has been isolated from cultures of Bacillus species, and enantiomerically pure di[(R)-2-ethylhexyl] phthalate has been synthesized, marking a first in the field. The biological activity of this compound against bacteria and fungi has been probed, and its synthesis has been documented .
Molecular Structure Analysis
The molecular structure of DEHP consists of a phthalate ester with two 2-ethylhexyl groups attached. This structure is responsible for its lipophilic properties and its ability to interact with biological systems, potentially disrupting endocrine function and affecting gene expression and DNA methylation in sensitive tissues such as ovaries and testes .
Chemical Reactions Analysis
DEHP has been shown to induce peroxisome proliferation in the liver, which is significant as other compounds that induce peroxisome proliferation have been reported to be weak carcinogens. DEHP's metabolites, such as mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol (2-EH), also play a role in its biological activity, including the development of putative preneoplastic lesions in rat liver .
Physical and Chemical Properties Analysis
DEHP is an organic lipophilic compound that can be found in a variety of food products and packaging materials. Its presence in the environment and the food chain leads to human exposure mainly through ingestion. Studies have detected DEHP in high concentrations in various food groups, highlighting its widespread distribution and the potential for adverse health effects .
科学研究应用
环境存在和人体接触:邻苯二甲酸酯,包括二异己基邻苯二甲酸酯,在环境中无处不在。它们已在室内灰尘、食品和其他消费品中被检测到。研究开发了测定室内灰尘中邻苯二甲酸酯的方法,并报告了它们的广泛存在,表明通过饮食来源、皮肤吸收和空气吸入等多种途径可能接触到人体 (Kubwabo 等人,2013).
健康影响和毒性:邻苯二甲酸酯与多种健康问题有关,包括内分泌紊乱和对男性和女性的生殖影响。研究探索了邻苯二甲酸酯在女性生殖系统中产生毒性的机制,表明某些邻苯二甲酸酯可以破坏类固醇激素合成并影响卵巢功能 (Lovekamp-Swan 和 Davis,2002)。此外,动物研究表明,邻苯二甲酸酯(如邻苯二甲酸二(2-乙基己基)酯)会导致低脂血症并改变肝酶活性 (Reddy 等人,1976).
对生殖结果的影响:流行病学研究表明,邻苯二甲酸酯暴露与不良生殖结果之间存在显着关联。例如,已经研究了邻苯二甲酸二(2-乙基己基)酯的母体尿代谢物与分娩时间的关系,表明可能干扰分娩信号 (Adibi 等人,2009).
环境归趋和处理:邻苯二甲酸酯在废水、垃圾渗滤液和地下水等环境基质中的归趋一直是研究课题。研究评估了邻苯二甲酸酯在这些环境中的存在、去除效率和环境风险,深入了解了它们的持久性和各种处理工艺的有效性 (Kotowska 等人,2020).
安全和危害
Diisohexyl phthalate is fatal if swallowed. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
未来方向
属性
IUPAC Name |
bis(4-methylpentyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEROMXYYSQFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873995 | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisohexyl phthalate | |
CAS RN |
146-50-9, 71850-09-4, 259139-51-0 | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisohexyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



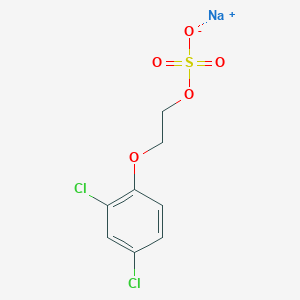
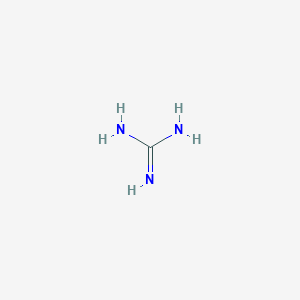
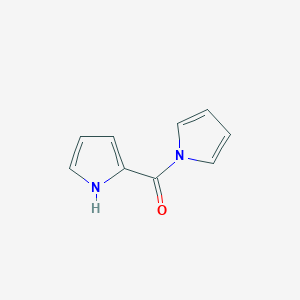
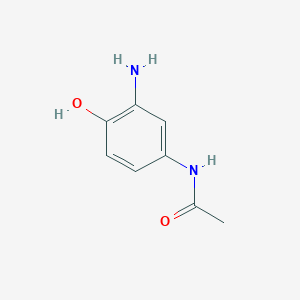
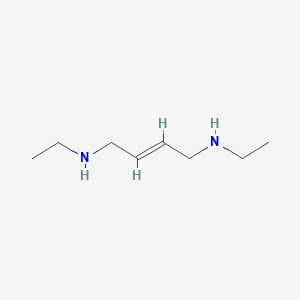
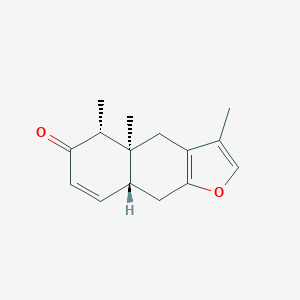
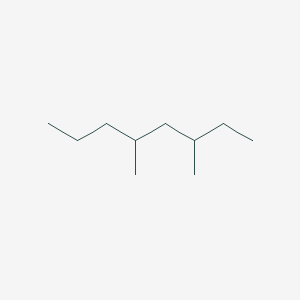
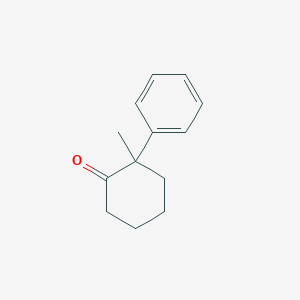



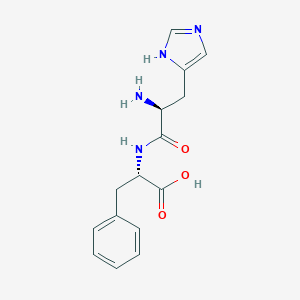
![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)